molecular formula C18H20N2O B570009 N-(3-(Allyl(benzyl)amino)phenyl)acetamide CAS No. 115763-95-6

N-(3-(Allyl(benzyl)amino)phenyl)acetamide

Cat. No.: B570009
CAS No.: 115763-95-6
M. Wt: 280.371
InChI Key: HBRPZHSIXQJDSK-UHFFFAOYSA-N
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Description

N-(3-(Allyl(benzyl)amino)phenyl)acetamide is a chemical compound featuring a phenylacetamide core substituted with allyl and benzyl amino groups, forming a multi-functional scaffold for medicinal chemistry and drug discovery research. Compounds with this N-phenylacetamide structure are of significant interest in early-stage pharmaceutical development, particularly as novel enzyme inhibitors. Research into structurally similar aryl benzylamine-based acetamides has identified potent and selective inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target involved in intracellular testosterone biosynthesis and a potential therapeutic avenue for prostate cancer . The molecular architecture of such compounds, which includes a diphenyl ether-like hydrophobic region and a flexible linker, allows for strategic interaction with large enzyme active sites, enabling researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity . Furthermore, the N-phenylacetamide motif is a common feature in compounds investigated for a range of biological activities. For instance, related molecular scaffolds have been synthesized and evaluated for their potential as α-glucosidase inhibitors, which are relevant to metabolic disease research, and as potential antidepressants through monoamine oxidase (MAO) inhibition . The presence of the allyl group offers a handle for further chemical modification, making this compound a versatile intermediate for synthesizing more complex derivatives or chemical probes. As a research chemical, this compound provides a valuable template for scientists engaged in designing and developing new bioactive molecules for experimental purposes.

Properties

IUPAC Name

N-[3-[benzyl(prop-2-enyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-12-20(14-16-8-5-4-6-9-16)18-11-7-10-17(13-18)19-15(2)21/h3-11,13H,1,12,14H2,2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRPZHSIXQJDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CC=C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701089
Record name N-{3-[Benzyl(prop-2-en-1-yl)amino]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115763-95-6
Record name N-{3-[Benzyl(prop-2-en-1-yl)amino]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyl(benzyl)amino)phenyl)acetamide typically involves the reaction of 3-nitroacetophenone with allylbenzylamine under reductive conditions. The nitro group is first reduced to an amine, which then reacts with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, followed by acetic anhydride in the presence of a base for the acetamide formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Allyl(benzyl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-(Allyl(benzyl)amino)phenyl)acetamide. For instance, research into iodoquinazoline derivatives, which share structural similarities, demonstrated promising anticancer activities. These compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Iodoquinazoline Derivatives

  • Synthesis : The derivatives were synthesized through a series of reactions involving allyl bromide and benzyl derivatives.
  • Evaluation : The anticancer activity was assessed using MTT assays and flow cytometry to analyze cell cycle progression and apoptosis.
  • Results : Certain derivatives exhibited IC50 values in the low micromolar range against prostate cancer cell lines, indicating significant cytotoxic effects .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored through the synthesis of related phenylacetamide derivatives. These compounds were designed to target voltage-sensitive sodium channels, which play a crucial role in seizure activity.

Case Study: Phenylacetamide Derivatives

  • Synthesis : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides were synthesized.
  • Evaluation : The anticonvulsant activity was tested using the maximal electroshock (MES) test and other seizure models in rodents.
  • Results : Several compounds demonstrated significant protective effects against seizures, with some showing activity in models resistant to conventional treatments .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit key enzymes involved in the progression of neurodegenerative conditions.

Case Study: Inhibition of BACE Enzyme

  • Mechanism : The compound is hypothesized to inhibit β-site amyloid precursor protein cleaving enzyme (BACE), which is critical in the formation of amyloid plaques associated with Alzheimer's disease.
  • Evaluation : In vitro assays demonstrated that certain derivatives could significantly reduce BACE activity.
  • Results : These findings suggest a potential therapeutic role for this class of compounds in preventing cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(3-(Allyl(benzyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-Benzyl-N-(furan-2-ylmethyl)acetamide ()
  • Structure: Replaces the allyl(benzyl)amino group with a benzyl and furan-methyl group.
  • Synthesis : Achieved via acylation of N-benzyl-1-(furan-2-yl)methanamine using acetic anhydride, yielding ≥93% under optimized conditions .
N-(3-Acetyl-2-thienyl)acetamide Derivatives ()
  • Structure : Features a thiophene ring with acetyl and acetamide substituents.
  • Synthesis : Prepared in one step from 3-acetylthiophen-2-amine and acetyl halogenides.
  • Comparison : Thiophene’s electron-rich nature and smaller ring size may enhance π-stacking interactions, contrasting with the phenyl group’s stability. Spectroscopic data (e.g., ¹H NMR, IR) for these compounds highlight distinct shifts due to sulfur’s electronegativity .
N-(3-Nitrophenyl)acetamide ()
  • Structure : Substituted with a nitro group at the 3-position of the phenyl ring.
  • Properties: The nitro group is strongly electron-withdrawing, reducing solubility in polar solvents compared to the allyl(benzyl)amino group. This compound’s thermal stability and reactivity in electrophilic substitution reactions would differ significantly .
Cytotoxic Acetamides ()
  • Examples : N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide () and (E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)allyl)phenyl)acetamide ().
  • Bioactivity: These compounds exhibit moderate to significant cytotoxicity, attributed to indole or methoxyphenyl groups. The allyl(benzyl)amino group in the target compound may confer similar bioactivity but requires empirical validation .
Paracetamol Analogs ()
  • Examples : N-(3-chloro-4-hydroxyphenyl)acetamide () and N-(4-hydroxyphenyl)acetamide (paracetamol, ).
  • Comparison: Hydroxyl groups enhance hydrogen-bonding capacity and analgesic properties.
Spectroscopic Characterization ()
  • NMR Trends : In N-(3-acetyl-2-thienyl)acetamide (), the thiophene ring causes deshielding of adjacent protons (δ 7.2–7.5 ppm). For N-(3-chlorophenyl)acetamide (), chlorine’s inductive effect shifts acetamide carbonyl signals to ~168 ppm in ¹³C NMR. These trends suggest the target compound’s NMR would reflect benzyl/allyl substituent effects .

Data Table: Key Properties of Selected Acetamides

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
N-(3-(Allyl(benzyl)amino)phenyl)acetamide Allyl(benzyl)amino, phenyl Not provided Hypothesized intermediate/drug candidate N/A
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl, furan-methyl ~257.3 g/mol High-yield synthesis (≥93%)
N-(3-Nitrophenyl)acetamide Nitro, phenyl 180.16 g/mol Low solubility; thermal stability
N-(4-Hydroxyphenyl)acetamide Hydroxyl, phenyl 151.16 g/mol Analgesic (paracetamol analog)
N-(3-Chloro-4-hydroxyphenyl)acetamide Chloro, hydroxyl, phenyl 185.61 g/mol Photodegradation product

Biological Activity

N-(3-(Allyl(benzyl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an allyl group attached to a benzylamine moiety, which is further linked to an acetamide group. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, potentially inhibiting cell proliferation and exhibiting anticancer effects. For instance, it may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in the development of new antibiotics . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds, revealing promising results. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines. These studies often assess the compounds' ability to induce apoptosis or inhibit cell migration and invasion .

Case Study: Anticancer Evaluation

In a notable case study, derivatives of this compound were tested against MDA-MB-231 breast cancer cells. The results demonstrated that certain analogs induced apoptosis and significantly reduced cell viability, suggesting that modifications to the structure could enhance anticancer efficacy .

Table 1: Biological Activity Overview

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cells
MechanismInhibits enzymes involved in cell proliferation

Table 2: Structure-Activity Relationship (SAR)

Compound VariantIC50 (µM)Activity TypeReference
This compoundTBDAntimicrobial
Related derivative A0.001Anticancer
Related derivative BTBDAnticancer

Q & A

Q. How might the allyl-benzylamino group influence pharmacokinetic properties in preclinical studies?

  • Methodological Answer : The allyl group may enhance metabolic stability by reducing CYP450-mediated oxidation compared to smaller alkyl chains. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life, while logP measurements (HPLC) predict blood-brain barrier permeability .

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